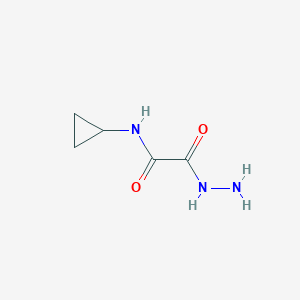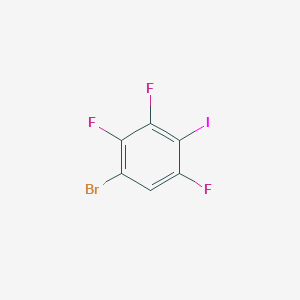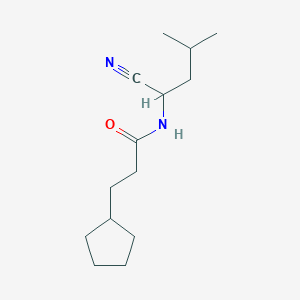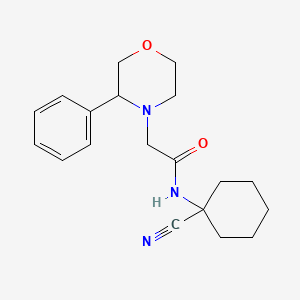
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a nitro group, and a pyridin-2-ylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is formed by reacting the chlorinated nitrobenzene with pyridin-2-ylmethylamine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Substituting Agents: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-amino-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Applications De Recherche Scientifique
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of nucleotides, ultimately leading to the death of the microorganism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-nitropyridine: Shares the chloro and nitro groups but lacks the sulfonamide and pyridin-2-ylmethyl groups.
4-chloro-3-nitrobenzenesulfonamide: Similar structure but without the pyridin-2-ylmethyl group.
N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the chloro and nitro groups.
Uniqueness
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S/c13-11-5-4-10(7-12(11)16(17)18)21(19,20)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKSBLDBWTCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)


![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)

![2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1-(thiophen-2-yl)ethan-1-ol hydrochloride](/img/structure/B2710331.png)

![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2710333.png)
![4-(benzenesulfonyl)-N-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1,3-oxazol-5-amine](/img/structure/B2710337.png)
![4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2710338.png)
![rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2710340.png)
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2710343.png)
![4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2710344.png)
![(E)-5-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2710345.png)
